Cas no 1935967-74-0 (2-(2-chloroethyl)cyclobutanone)

2-(2-chloroethyl)cyclobutanone Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Chloroethyl)cyclobutan-1-one
- 2-(2-chloroethyl)cyclobutanone
- EN300-218915
- F89125
- 1935967-74-0
-
- MDL: MFCD31380984
- Inchi: 1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2
- InChI Key: OUNAGPRPSGQQLA-UHFFFAOYSA-N
- SMILES: ClCCC1C(CC1)=O
Computed Properties
- Exact Mass: 132.0341926g/mol
- Monoisotopic Mass: 132.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 17.1
2-(2-chloroethyl)cyclobutanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-218915-1.0g |
2-(2-chloroethyl)cyclobutan-1-one |
1935967-74-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-218915-2.5g |
2-(2-chloroethyl)cyclobutan-1-one |
1935967-74-0 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
Enamine | EN300-218915-10.0g |
2-(2-chloroethyl)cyclobutan-1-one |
1935967-74-0 | 95% | 10.0g |
$5837.0 | 2023-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW037-5G |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 97% | 5g |
¥ 25,740.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW037-1 G |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 97% | 1g |
¥ 8,580.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW037-5 G |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 97% | 5g |
¥ 25,740.00 | 2022-10-13 | |
eNovation Chemicals LLC | Y1316864-5G |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 97% | 5g |
$4840 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW037-250MG |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 97% | 250MG |
¥ 3,432.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW037-100 MG |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 97% | 100MG |
¥ 2,145.00 | 2022-10-13 | |
Chemenu | CM388031-1g |
2-(2-chloroethyl)cyclobutanone |
1935967-74-0 | 95%+ | 1g |
$1281 | 2023-01-19 |
2-(2-chloroethyl)cyclobutanone Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 2-(2-chloroethyl)cyclobutanone
2-(2-Chloroethyl)cyclobutanone: A Comprehensive Overview
The compound 1935967-74-0, also known as 2-(2-chloroethyl)cyclobutanone, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyclobutanone ring with a 2-chloroethyl substituent. The cyclobutanone core provides a rigid and strained framework, while the chloroethyl group introduces reactivity and functional diversity. Recent studies have highlighted its potential in various applications, from drug discovery to advanced material synthesis.
Structural Features and Synthesis
The synthesis of 2-(2-chloroethyl)cyclobutanone involves a combination of traditional organic chemistry techniques and modern catalytic methods. Researchers have explored various pathways to optimize the synthesis process, ensuring high yields and purity. For instance, a study published in *Organic Chemistry Frontiers* in 2023 demonstrated the use of palladium-catalyzed cross-coupling reactions to construct the chloroethyl group with exceptional efficiency. This approach not only simplifies the synthesis but also opens avenues for further functionalization of the molecule.
Chemical Properties and Reactivity
2-(2-Chloroethyl)cyclobutanone exhibits distinctive chemical properties due to its strained cyclobutanone ring. The ring strain induces reactivity, making it a valuable intermediate in organic transformations. Recent research has shown that the compound can undergo nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing effect of the chloroethyl group. This reactivity has been exploited in the development of novel synthetic routes for complex molecules, including bioactive compounds and polymers.
Applications in Drug Discovery
The compound has found significant applications in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents. A 2023 study published in *Journal of Medicinal Chemistry* highlighted its role as a scaffold for developing small-molecule inhibitors targeting oncogenic kinases. The unique combination of rigidity and reactivity in 2-(2-chloroethyl)cyclobutanone allows for precise modulation of pharmacokinetic properties, making it an attractive candidate for preclinical testing.
Environmental Impact and Safety Considerations
While 1935967-74-0 holds immense potential, its environmental impact and safety profile remain critical areas of investigation. Recent studies have focused on assessing its biodegradability and toxicity under various conditions. According to a report in *Environmental Science & Technology*, the compound demonstrates moderate biodegradability under aerobic conditions, with no significant acute toxicity observed at concentrations relevant to industrial use. These findings underscore its suitability for large-scale applications while emphasizing the need for responsible handling.
Future Directions and Research Opportunities
The future of 2-(2-chloroethyl)cyclobutanone lies in exploring its potential across diverse fields. Ongoing research is focused on leveraging its structural versatility to develop advanced materials, such as stimuli-responsive polymers and nanomaterials. Additionally, efforts are underway to enhance its sustainability by developing eco-friendly synthesis routes that minimize waste and energy consumption.
In conclusion, 1935967-74-0, or 2-(2-chloroethyl)cyclobutanone, stands as a testament to the ingenuity of modern organic chemistry. Its unique properties, combined with cutting-edge research advancements, position it as a key player in shaping future innovations across multiple disciplines.
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